

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine: Structure, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: 4'-Tetrahydropyranylglycine

Cat. No.: B1274840

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid **4'-Tetrahydropyranylglycine**, a compound of increasing interest in medicinal chemistry and drug development. This document details its chemical structure, established synthesis protocols with quantitative data, and explores its potential biological activities, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Structure and Properties

4'-Tetrahydropyranylglycine, systematically named 4-amino-tetrahydro-pyran-4-carboxylic acid, is a non-proteinogenic α -amino acid. Its structure features a glycine moiety substituted at the α -carbon with a tetrahydropyran ring. This cyclic ether introduces conformational rigidity, a desirable characteristic in the design of peptidomimetics and other bioactive molecules.^{[1][2]} The presence of both an amino and a carboxylic acid group at the same carbon atom makes it a valuable building block for creating complex molecular architectures.^[1]

The hydrochloride salt of this compound is often used to enhance its solubility in polar solvents for research and development purposes.^[1]

Table 1: Physicochemical Properties of **4'-Tetrahydropyranylglycine**

Property	Value	Source
CAS Number	39124-20-4	--INVALID-LINK--
Molecular Formula	C ₆ H ₁₁ NO ₃	--INVALID-LINK--
Molecular Weight	145.16 g/mol	--INVALID-LINK--
IUPAC Name	4-aminooxane-4-carboxylic acid	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--

Characterization data, including ¹H NMR, IR, and mass spectra, for **4'-Tetrahydropyranylglycine**

are available in chemical databases such as ChemicalBook, and GC-MS data is noted in PubChem.[\[3\]](#)[\[4\]](#)

Synthesis of 4'-Tetrahydropyranylglycine

The synthesis of **4'-Tetrahydropyranylglycine** can be achieved through a multi-step process, with a common starting material being tetrahydropyran-4-one. A well-documented approach involves a variation of the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by protection, and subsequent hydrolysis to yield the final amino acid. The following protocols are based on a patented preparation method, providing a viable route for laboratory and potential industrial-scale production.[\[5\]](#)

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (5-spiro-(4'-tetrahydropyran)-hydantoin)

This protocol outlines the initial step in the synthesis, forming the hydantoin intermediate.

- Step 1: In a reaction vessel, combine 100 g of tetrahydropyran-4-one with 800 ml of water and 800 ml of ethanol.
- Step 2: To this mixture, add 200 g of ammonium carbonate and 50 g of sodium cyanide.
- Step 3: Heat the reaction mixture to 65°C and maintain for 4 hours.

- Step 4: After the reaction is complete, cool the mixture and collect the resulting precipitate by suction filtration.
- Step 5: Wash the filter cake twice with ice-cold water (approximately 1.5°C).
- Step 6: Dry the white solid under vacuum at 40°C for 4 hours to yield Intermediate 1.

Protocol 2: Alternative Synthesis of Intermediate 1

This protocol presents a variation with different reagent quantities and reaction conditions.

- Step 1: Combine 100 g of tetrahydropyran-4-one with 600 ml of water and 600 ml of ethanol.
- Step 2: Add 300 g of ammonium carbonate and 120 g of sodium cyanide to the mixture.
- Step 3: Heat the reaction to 70°C for 3 hours.
- Step 4: Cool the mixture and collect the precipitate via suction filtration.
- Step 5: Wash the filter cake three times with ice water (0°C).
- Step 6: Dry the resulting white solid under vacuum at 60°C for 5 hours.

Subsequent Synthesis Steps:

The patented method proceeds with the following steps to obtain the final product:

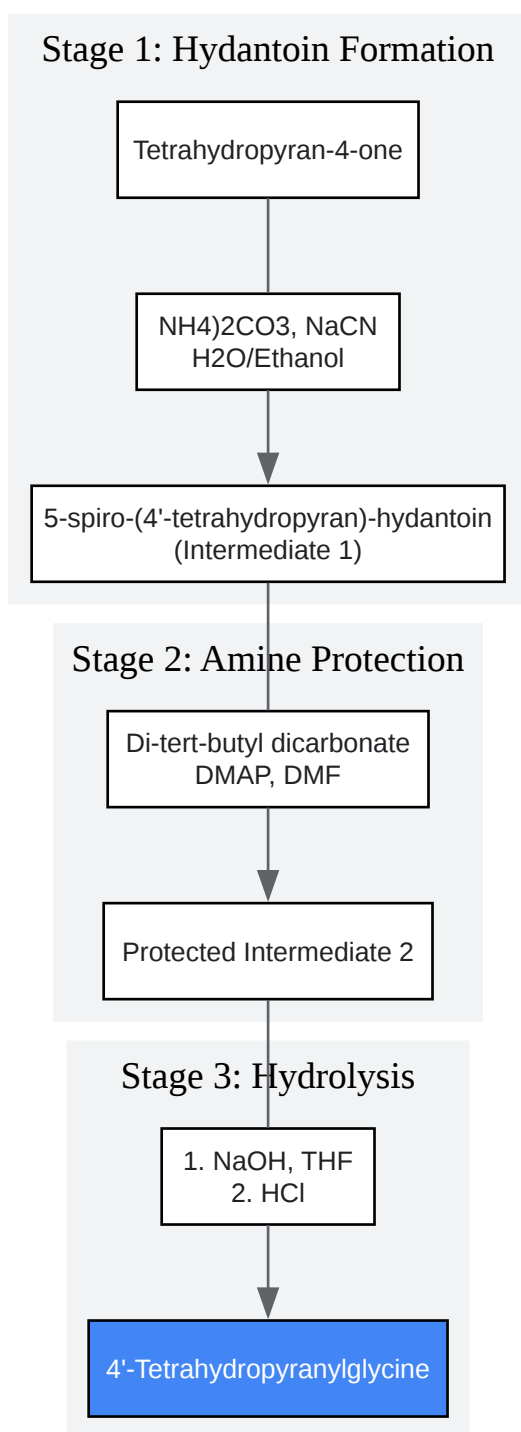
- Step 2 (Protection): The hydantoin intermediate is reacted with di-tert-butyl dicarbonate in the presence of DMAP in DMF to protect the amino group.
- Step 3 (Hydrolysis): The protected intermediate is then subjected to hydrolysis using a sodium hydroxide solution in tetrahydrofuran, followed by acidification with hydrochloric acid to precipitate the final product, 4-amino-tetrahydro-2-pyran-4-carboxylic acid.[\[5\]](#)

Table 2: Quantitative Data for the Synthesis of Intermediate 1

Protocol	Starting Tetrahydropyran-4-one (g)	Ammonium Carbonate (g)	Sodium Cyanide (g)	Reaction Temperature (°C)	Reaction Time (h)	Yield of Intermediate 1 (g)
1	100	200	50	65	4	160
2	100	300	120	70	3	170

Synthesis Workflow

The overall synthesis can be visualized as a three-stage process: formation of the hydantoin intermediate, protection of the amino group, and final hydrolysis to yield the target amino acid.



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Caption: Synthesis workflow for **4'-Tetrahydropyranylglycine**.

Biological Activity and Applications in Drug Discovery

4'-Tetrahydropyranylglycine and its derivatives are emerging as valuable tools in drug discovery and medicinal chemistry. The rigid tetrahydropyran scaffold is particularly useful for creating conformationally constrained peptides and peptidomimetics, which can lead to improved target affinity and pharmacokinetic profiles.^[2]

Potential Therapeutic Applications

- **Enzyme Inhibitors and GPCR Modulators:** The rigid structure of **4'-Tetrahydropyranylglycine** allows for the precise orientation of pharmacophoric elements, making it an attractive building block for the design of enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.^[2]
- **Antimicrobial Properties:** Research on related pyran scaffolds suggests potential antibacterial activity. Derivatives have shown effectiveness against various Gram-positive bacteria.^[1]
- **Antioxidant Activity:** Certain 4H-pyran derivatives have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties.^[1]
- **Anti-cancer and Anti-viral Research:** The Fmoc-protected form of **4'-Tetrahydropyranylglycine** is utilized in peptide synthesis for the development of novel therapeutic agents, with potential applications in anti-cancer and anti-viral research.^[6]

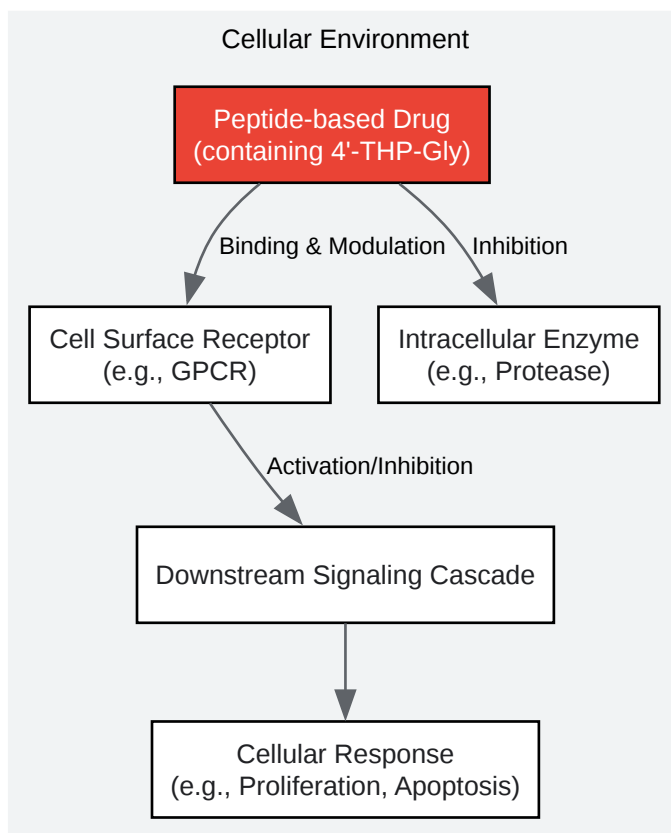
Role in Peptide and Organic Synthesis

The primary application of **4'-Tetrahydropyranylglycine** is as a specialized building block in organic and peptide synthesis. Its incorporation into peptide chains can induce specific secondary structures, such as turns, which are often crucial for biological activity.^[1] The Fmoc-protected derivative, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, is a commercially available reagent for solid-phase peptide synthesis.^[6]

Postulated Mechanism of Action in a Cellular Context

While a specific signaling pathway for **4'-Tetrahydropyranylglycine** has not been fully elucidated, its potential as an enzyme inhibitor or receptor modulator suggests it could interfere

with various cellular signaling cascades. For instance, as a component of a designed peptide inhibitor, it could block the active site of a protease involved in a disease pathway.



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Caption: Postulated interaction of a 4'-THP-Gly-containing drug.

In conclusion, **4'-Tetrahydropyranylglycine** represents a versatile and valuable building block for the development of novel therapeutics. Its unique structural features and amenability to chemical synthesis make it a compound of significant interest for researchers in the fields of medicinal chemistry, drug discovery, and peptide science. Further investigation into its specific biological targets and mechanisms of action is warranted to fully exploit its therapeutic potential.

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